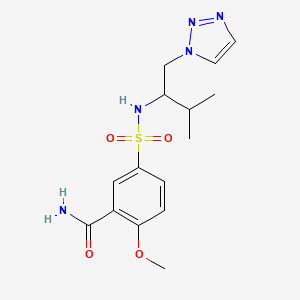
2-methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, for example, is a heterocycle, meaning it contains atoms of different elements (in this case, carbon and nitrogen). This could have implications for the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The various functional groups within the molecule could potentially undergo a range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and amide groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Analytical Methods
- Radioactive Labeling for Drug Development : The synthesis of Sulpiride, a compound structurally related to the one , involved radioactive labeling with carbon 14, demonstrating its potential for tracking in biological systems without altering its pharmacological properties (Noel et al., 1972).
- HPLC Analysis for UV-Filters : A high-performance liquid chromatography (HPLC) method was validated for the quantitative determination of various organic UV filters in cosmetics, showcasing the analytical applications of such compounds (Nyeborg et al., 2010).
- NMR for Pharmaceutical Analysis : The use of nuclear magnetic resonance (NMR) spectrometry for determining a mix of pharmaceuticals in tablets highlights the importance of such compounds in analytical chemistry (Turczan, 1977).
Medicinal Chemistry and Drug Development
- Antagonists for Dopamine Receptors : Research into dopamine D-2 receptor antagonists involved the synthesis of benzamide derivatives, including those with methoxy groups, suggesting their role in developing treatments for neurological disorders (de Paulis et al., 1988).
- CCR5 Antagonist for HIV Therapy : A practical synthesis method for a CCR5 antagonist indicates the application of such compounds in creating effective treatments for HIV, showcasing the potential of these molecules in therapeutic development (Ikemoto et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral infections, and cancer .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological activities .
Biochemical Pathways
Indole derivatives have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the ability of similar compounds to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Based on the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-methoxy-5-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-10(2)13(9-20-7-6-17-19-20)18-25(22,23)11-4-5-14(24-3)12(8-11)15(16)21/h4-8,10,13,18H,9H2,1-3H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNMJKPWHUHEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)
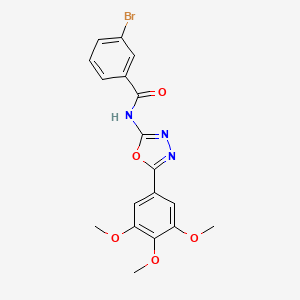
![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)
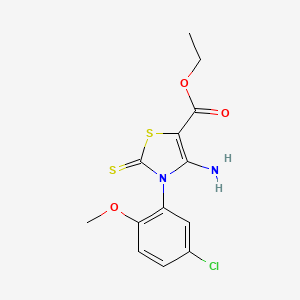

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)


![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)
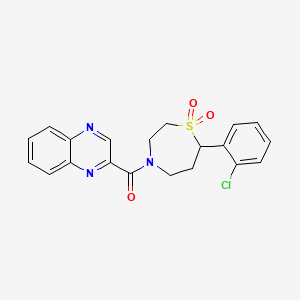
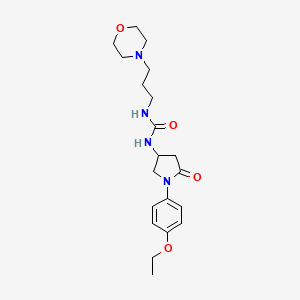
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)

